3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
Description
This compound (ID: K221-2487, Mol. Formula: C₂₄H₂₇N₅O₅, Mol. Weight: 465.51 g/mol) features a quinazoline-2,4-dione core linked via a 6-oxohexyl chain to a 4-(4-nitrophenyl)piperazine moiety .
Properties
CAS No. |
896384-05-7 |
|---|---|
Molecular Formula |
C24H27N5O5 |
Molecular Weight |
465.51 |
IUPAC Name |
3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32) |
InChI Key |
HTYXGXGGGCBIAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-nitrophenylpiperazine can be synthesized by reacting 4-nitroaniline with piperazine in the presence of a suitable catalyst.
Linking the Piperazine to the Quinazoline Core: The final step involves linking the piperazine derivative to the quinazoline core through a multi-step process that may include alkylation, acylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for nitro group reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : A series of synthesized quinazoline derivatives were evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes involved in bacterial DNA replication. The most promising compounds showed broad-spectrum antimicrobial activity, surpassing standard antibiotics like ampicillin in some cases .
| Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10-12 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anti-tubercular Activity
The compound has also been linked to anti-tubercular activity. Similar compounds have been synthesized and tested against Mycobacterium tuberculosis.
- Research Overview : In a study evaluating novel substituted benzamide derivatives, several compounds exhibited significant inhibitory concentrations against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 mM. This suggests that the piperazine and quinazoline moieties may contribute to the observed biological activity.
Antifungal Properties
The compound has shown potential antifungal activity against strains such as Candida glabrata.
- Evaluation Method : Compounds similar to 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione were tested for fungicidal efficacy using standard microbiological methods. The results indicated that certain derivatives could inhibit fungal growth effectively.
Mechanistic Insights
The mechanism by which these compounds exert their effects is an area of active research.
- Mechanism of Action : The quinazoline scaffold is known to interact with various biological targets, including enzymes involved in DNA replication and repair processes. The presence of piperazine enhances solubility and bioavailability, making these compounds suitable candidates for further development as therapeutic agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions are employed to improve yields and reduce reaction times.
Synthesis Overview
- Starting materials include anthranilic acid and various piperazine derivatives.
- Key synthetic steps include alkylation and cyclization reactions to form the quinazoline core.
Mechanism of Action
The mechanism of action of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl and piperazine groups may enhance binding affinity or selectivity towards specific molecular targets, such as kinases or neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural Analogues with Varied Piperazine/Piperidine Substituents
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione
- Key Difference : The phenyl group replaces the 4-nitrophenyl substituent on piperazine.
- Impact: The absence of the nitro group reduces electron-withdrawing effects, which may alter binding affinity to targets like serotonin or dopamine receptors.
3-(4-Chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione
- Key Difference : A trifluoromethylpiperidine replaces the nitrophenylpiperazine, and a chlorophenyl group is attached to the quinazoline core.
- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence steric interactions. This compound (Mol.
Novel 6-(1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones
Functional Group Modifications in the Quinazoline Core
2,4-Diaminoquinazoline Derivatives (e.g., Compounds 6a,b, 7a–i)
- Key Difference: Amino groups replace the 2,4-dione oxygen atoms.
- These derivatives are synthesized via substitution of chlorinated intermediates, a method also applicable to K221-2487 .
Fluorinated Pyrimidine-2,4(1H,3H)-diones (e.g., S-86, S-123)
- Key Difference : Pyrimidine-dione cores replace quinazoline-dione.
- Impact : Fluorinated derivatives like S-86 show antioxidant activity (58.12% lipid peroxidation inhibition at 10 µM), suggesting that the dione moiety contributes to redox modulation. However, the quinazoline core in K221-2487 may offer broader steric flexibility for target engagement .
Antimycobacterial Piperidine-Methyl Pyrimidinediones
Data Table: Structural and Pharmacological Comparison
Key Findings and Implications
Linker Optimization : The 6-oxohexyl chain balances flexibility and steric bulk, whereas shorter linkers (e.g., methyl in ) may limit conformational diversity.
Synthetic Accessibility : Piperazine/piperidine substitutions are well-established but may require rigorous purification, whereas triazole derivatives () offer simpler synthetic routes.
Biological Activity
3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a quinazoline core, a piperazine moiety, and a nitrophenyl substituent, which may enhance its pharmacological properties.
Antimicrobial Properties
Research has indicated that quinazoline derivatives, including this compound, exhibit notable antimicrobial activity. A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives for their effectiveness against various Gram-positive and Gram-negative bacterial strains. The results showed moderate activity against these pathogens, with some compounds demonstrating a broad bioactive spectrum compared to standard drugs .
The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key enzymes such as bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antimicrobial drug development . The incorporation of the nitrophenyl group in this compound may enhance its binding affinity to these targets.
Antitumor Activity
Quinazoline derivatives have also been studied for their antitumor properties. Some compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have highlighted the potential of quinazoline-based compounds in targeting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and cancer progression . The specific compound may demonstrate similar antitumor effects due to its structural characteristics.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions. The evaluation of its biological activity requires rigorous testing through various methodologies such as agar diffusion assays to determine antimicrobial efficacy .
Table 1: Biological Activity of Quinazoline Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pelanserin | Quinazoline core with piperazine | Serotonin antagonist |
| Norfloxacin | Fluoroquinolone structure | Antibacterial |
| 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline | Similar quinazoline structure | Potential bioactive molecule |
Comparative Studies
A comparative analysis of various quinazoline derivatives has shown that modifications to the core structure can significantly affect biological activity. For example, the introduction of different substituents on the piperazine ring or alterations in the alkoxy chain length can lead to variations in potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
